Para-Fluorophenyl Substitution: LogP and Physicochemical Differentiation Versus Meta-Analog
Ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate exhibits a calculated LogP of 2.00 and TPSA of 35.53, which distinguishes it from the 3-fluorophenyl positional isomer (ethyl 2-(3-fluorophenyl)oxetane-2-carboxylate, CAS 2120506-61-6) . Fluorination at the 4-position alters electronic distribution and hydrogen-bonding capacity relative to 3-substitution, with established class-level data demonstrating that fluorination of oxetane derivatives can decrease pKa by up to three units depending on the specific substitution pattern and structural context [1].
| Evidence Dimension | Fluorine substitution position effect on electronic properties |
|---|---|
| Target Compound Data | LogP 2.00, TPSA 35.53, 4-fluorophenyl substitution |
| Comparator Or Baseline | Ethyl 2-(3-fluorophenyl)oxetane-2-carboxylate (CAS 2120506-61-6); class-level fluorinated oxetane pKa shift data: up to 3 unit decrease upon fluorination |
| Quantified Difference | Positional isomer with distinct LogP/TPSA profile; pKa decrease of up to 3 units observed in class-level fluorinated oxetane studies |
| Conditions | Calculated physicochemical parameters; class-level data from 3,3-disubstituted oxetane fluorination studies |
Why This Matters
The specific 4-fluorophenyl substitution pattern provides a distinct physicochemical profile that cannot be replicated by the 3-fluoro isomer, enabling precise tuning of lipophilicity and hydrogen-bonding capacity in drug design.
- [1] Litskan EV, Lynnyk SV, Shypov RH, et al. Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s) on the Building Blocks Level. Chem Eur J. 2025;31(51):e202500940. View Source
